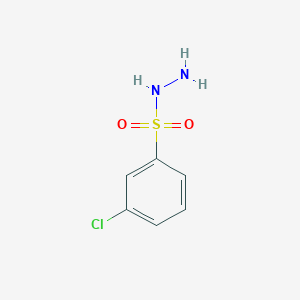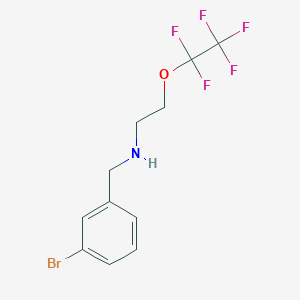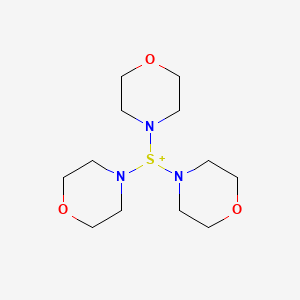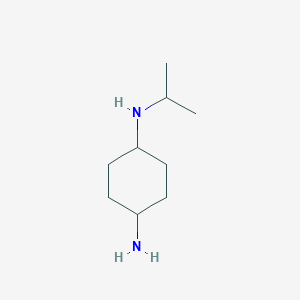![molecular formula C13H16ClNO5 B12118227 Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester CAS No. 937688-18-1](/img/structure/B12118227.png)
Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with chloroacetyl, amino, and dimethoxy groups, and an ethyl ester functional group. Its molecular formula is C13H16ClNO5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester typically involves multiple steps. One common method starts with the esterification of benzoic acid derivatives. The process involves the reaction of benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester. Subsequently, the introduction of chloroacetyl and amino groups is achieved through acylation and amination reactions, respectively. The dimethoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism by which benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, thereby altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-amino-, ethyl ester: Similar structure but lacks the chloroacetyl and dimethoxy groups.
Benzoic acid, 2-(dimethylamino)ethyl ester: Contains a dimethylamino group instead of the chloroacetyl group.
Benzoic acid, 4-(chloroacetyl)amino-, ethyl ester: Similar but with the chloroacetyl group at a different position.
Uniqueness
The uniqueness of benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloroacetyl and dimethoxy groups enhances its reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
937688-18-1 |
|---|---|
Formule moléculaire |
C13H16ClNO5 |
Poids moléculaire |
301.72 g/mol |
Nom IUPAC |
ethyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C13H16ClNO5/c1-4-20-13(17)8-5-10(18-2)11(19-3)6-9(8)15-12(16)7-14/h5-6H,4,7H2,1-3H3,(H,15,16) |
Clé InChI |
LSRQYYPCNXPSTA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1NC(=O)CCl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B12118144.png)

![5,6-Dihydro-benzo[h]quinazoline-2,4-diamine](/img/structure/B12118152.png)



![3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12118179.png)


![Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12118217.png)




